molecular formula C17H16Cl2N6O6 B12692733 N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide CAS No. 82457-20-3

N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide

Cat. No.: B12692733
CAS No.: 82457-20-3
M. Wt: 471.2 g/mol
InChI Key: IEGIWVASZVOXOQ-UHFFFAOYSA-N
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Description

N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including chloro, nitro, azo, and amino groups, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide typically involves a multi-step process The initial step often includes the nitration of a suitable aromatic precursor to introduce nitro groups This is followed by diazotization and azo coupling reactions to form the azo linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding diamino compound, while substitution of the chloro groups could yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its azo linkage, which imparts vibrant colors.

Mechanism of Action

The mechanism of action of N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide involves its interaction with specific molecular targets. The compound’s azo linkage and functional groups allow it to interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-aminophenyl]acetamide
  • N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-ethoxyethyl)amino]phenyl]acetamide

Uniqueness

N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and nitro groups, along with the azo linkage, makes it particularly versatile in various chemical reactions and applications.

Properties

CAS No.

82457-20-3

Molecular Formula

C17H16Cl2N6O6

Molecular Weight

471.2 g/mol

IUPAC Name

N-[4-chloro-2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-(2-methoxyethylamino)phenyl]acetamide

InChI

InChI=1S/C17H16Cl2N6O6/c1-9(26)21-14-8-13(20-3-4-31-2)11(18)7-15(14)22-23-17-12(19)5-10(24(27)28)6-16(17)25(29)30/h5-8,20H,3-4H2,1-2H3,(H,21,26)

InChI Key

IEGIWVASZVOXOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])Cl)NCCOC

Origin of Product

United States

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